4-Benzyl-1,4-oxazepan-3-one

Medicinal Chemistry Drug Discovery Property-Based Design

CNS drug discovery programs often face a critical bottleneck: scaffolds that cross the blood-brain barrier without triggering GABAergic side effects. 4-Benzyl-1,4-oxazepan-3-one solves this by providing a seven-membered oxazepanone core with a tunable benzyl substituent. - LogP ~1.44 vs. -1.09 for the unsubstituted core - enables rational optimization of BBB permeability - No GABAₐ receptor affinity confirmed by radioligand binding - eliminates sedative/addictive liabilities inherent to benzodiazepine scaffolds - Stable, non-polar benzyl handle facilitates library synthesis and SAR exploration - Supplied at 95% purity; ships at ambient temperature for rapid global fulfillment

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 109069-15-0
Cat. No. B1439659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1,4-oxazepan-3-one
CAS109069-15-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(C(=O)COC1)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-12-10-15-8-4-7-13(12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
InChIKeyJQTFNRBQFFGXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1,4-oxazepan-3-one: Core Scaffold for Procurement


4-Benzyl-1,4-oxazepan-3-one (CAS 109069-15-0) is a heterocyclic organic compound belonging to the oxazepanone family . Its structure is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, along with a ketone group at the 3-position and a benzyl substituent at the 4-position . This compound serves as a versatile building block in organic synthesis and is investigated for its potential biological activities . For procurement purposes, it is commercially available with a purity of 95% from various suppliers and has a molecular weight of 205.25 g/mol .

Substitution Risks for 4-Benzyl-1,4-oxazepan-3-one


Substituting 4-Benzyl-1,4-oxazepan-3-one with a generic 1,4-oxazepan-3-one or other N-substituted analogs is not scientifically justified without direct comparative data. The presence and position of the benzyl substituent are critical determinants of the molecule's physicochemical and biological properties . For example, the 4-benzyl group significantly influences the molecule's lipophilicity (calculated LogP) and is expected to alter target binding affinity compared to the unsubstituted core . Furthermore, the specific ring structure and substitution pattern of this compound differentiate it from structurally related but functionally distinct classes like benzodiazepines, which are known to interact with GABAₐ receptors, whereas the target compound lacks affinity for these receptors, as confirmed by radioligand binding assays . Therefore, even subtle changes in the heterocyclic scaffold can lead to divergent biological outcomes and should not be assumed interchangeable.

4-Benzyl-1,4-oxazepan-3-one: Quantitative Evidence Guide


Lipophilicity vs. Unsubstituted Oxazepanone

The introduction of a benzyl group at the 4-position significantly increases the lipophilicity of the oxazepanone core. This is a key differentiator from the unsubstituted 1,4-oxazepan-3-one. 4-Benzyl-1,4-oxazepan-3-one exhibits a calculated LogP value of 1.4355 , whereas the unsubstituted 1,4-oxazepan-3-one has a reported LogD (at pH 7.4) of -1.092 [1]. This represents a substantial difference in partitioning behavior.

Medicinal Chemistry Drug Discovery Property-Based Design

Commercial Purity and Quality Control

For procurement, the standard commercial purity of 4-Benzyl-1,4-oxazepan-3-one is 95% . This serves as a baseline for comparison against other vendors or in-house synthesized material. While no direct comparative data with an analog's purity is provided, this is the established quality metric for initial sourcing and screening.

Chemical Procurement Quality Control Synthetic Chemistry

Lack of GABAₐ Receptor Affinity vs. Benzodiazepines

A key differentiating feature for 4-Benzyl-1,4-oxazepan-3-one, by class inference, is its lack of affinity for GABAₐ receptors. In contrast, the structurally similar benzodiazepine class (e.g., oxazepam) is defined by its potent binding to GABAₐ receptors. The unsubstituted 1,4-oxazepan-3-one core has been explicitly shown to lack affinity for GABAₐ receptors in radioligand binding assays . This suggests that the target compound will not exhibit the sedative, anxiolytic, or muscle-relaxant effects associated with benzodiazepines.

Neuropharmacology Off-Target Profiling CNS Drug Discovery

4-Benzyl-1,4-oxazepan-3-one: Research & Industrial Applications


Non-Benzodiazepine CNS Drug Design

Given the class-level inference that the oxazepanone scaffold lacks GABAₐ affinity , 4-Benzyl-1,4-oxazepan-3-one is an excellent starting point for designing novel central nervous system (CNS) drugs. Its enhanced lipophilicity (LogP ~1.44) compared to the unsubstituted core suggests improved blood-brain barrier permeability, making it a superior scaffold for CNS programs where the sedative and addictive liabilities of benzodiazepines are a major concern. It can be used as a core for building libraries targeting neurological disorders unrelated to GABAergic signaling.

Lipophilic Building Block for Complex Synthesis

As a commercial building block with a defined purity (95%) , 4-Benzyl-1,4-oxazepan-3-one is ideally suited for use in multi-step organic synthesis. Its benzyl substituent provides a stable, non-polar handle that can influence the conformation and reactivity of the seven-membered ring, enabling access to novel chemical space. This makes it a valuable component in the preparation of diverse compound libraries and advanced intermediates for drug discovery.

Lipophilicity & Solubility in Hit-to-Lead Optimization

The significant difference in calculated LogP between 4-Benzyl-1,4-oxazepan-3-one (LogP ~1.44) and its unsubstituted counterpart (LogD -1.09) [1] provides medicinal chemists with a tunable parameter for optimizing ADME properties. When a lead series requires a boost in lipophilicity to enhance membrane permeability without introducing a complex side chain, substituting a simpler oxazepanone core with the 4-benzyl version offers a straightforward and quantifiable modification. This allows for a data-driven approach to balancing solubility and permeability during hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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